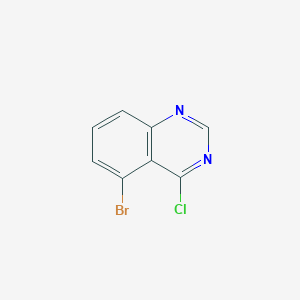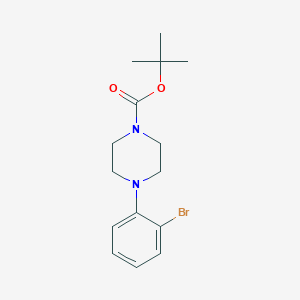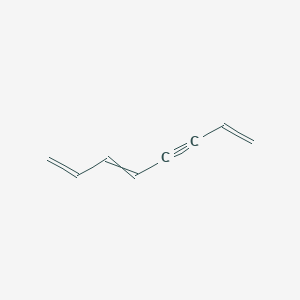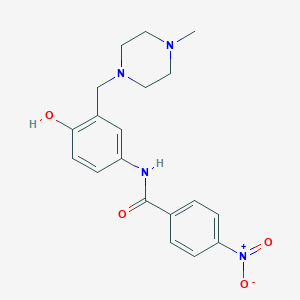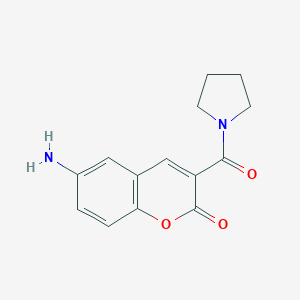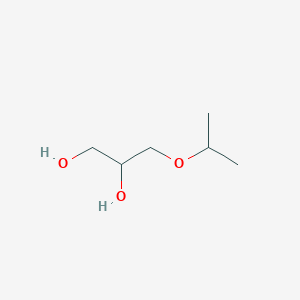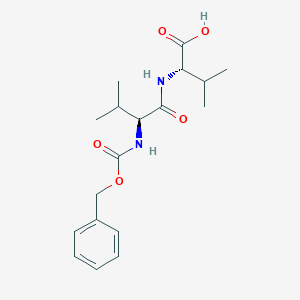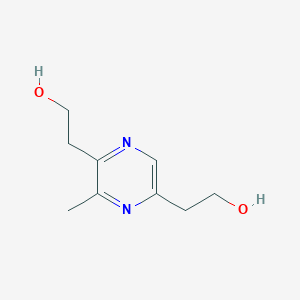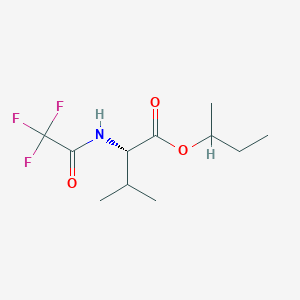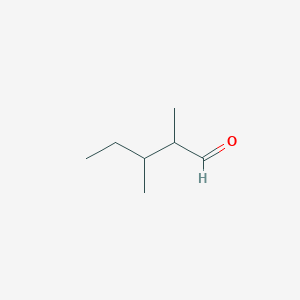![molecular formula C9H9NS B105985 6-Ethylthieno[3,2-b]pyridine CAS No. 18366-60-4](/img/structure/B105985.png)
6-Ethylthieno[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylthieno[3,2-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is also known as ETP and is a sulfur-containing heterocycle that belongs to the class of thienopyridines. ETP is a yellowish-brown crystalline powder that has a melting point of 70-72°C and is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用機序
The mechanism of action of 6-Ethylthieno[3,2-b]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ETP has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. ETP has also been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways.
生化学的および生理学的効果
6-Ethylthieno[3,2-b]pyridine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. In addition, ETP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 6-Ethylthieno[3,2-b]pyridine in lab experiments include its unique chemical properties, its potential as a building block for the synthesis of organic semiconductors, and its potential as an anticancer agent. However, the limitations of using ETP in lab experiments include its limited solubility in water, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research on 6-Ethylthieno[3,2-b]pyridine, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential as a building block for the synthesis of new organic materials. In addition, further studies are needed to elucidate the mechanism of action of ETP and to identify its potential side effects and toxicity.
合成法
The synthesis of 6-Ethylthieno[3,2-b]pyridine can be achieved through various methods, including the Hantzsch synthesis, the Gewald reaction, and the Pummerer reaction. The Hantzsch synthesis involves the condensation of ethyl acetoacetate, sulfur, and 2-bromo-3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The Gewald reaction involves the reaction of 2-cyanopyridine with elemental sulfur and an α,β-unsaturated ketone such as ethyl acetoacetate in the presence of a base such as potassium tert-butoxide. The Pummerer reaction involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with elemental sulfur in the presence of a Lewis acid such as aluminum chloride.
科学的研究の応用
6-Ethylthieno[3,2-b]pyridine has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ETP has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In materials science, ETP has been studied for its potential as a building block for the synthesis of organic semiconductors. In organic synthesis, ETP has been used as a starting material for the synthesis of various compounds.
特性
CAS番号 |
18366-60-4 |
|---|---|
製品名 |
6-Ethylthieno[3,2-b]pyridine |
分子式 |
C9H9NS |
分子量 |
163.24 g/mol |
IUPAC名 |
6-ethylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NS/c1-2-7-5-9-8(10-6-7)3-4-11-9/h3-6H,2H2,1H3 |
InChIキー |
FFQSTBHBHSNVAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=CS2)N=C1 |
正規SMILES |
CCC1=CC2=C(C=CS2)N=C1 |
同義語 |
Thieno[3,2-b]pyridine, 6-ethyl- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



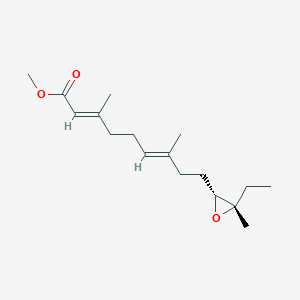
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
